Benzyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate
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Description
Benzyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate is a useful research compound. Its molecular formula is C16H19N3O2 and its molecular weight is 285.347. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have shown noticeable intracellular in vitro anti-tubercular activity against infected murine macrophages .
Mode of Action
It’s known that the compound can be functionalized at different positions of the pyrazole and/or piperazine rings . This allows for a variety of interactions with its targets, potentially leading to changes in cellular processes .
Biochemical Pathways
Given its potential anti-tubercular activity , it may interfere with the biochemical pathways of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.
Pharmacokinetics
Compounds with similar structures have shown very low solubility in different media and poor intrinsic clearance values in both mice and human microsomes , which could impact their bioavailability.
Result of Action
Compounds with similar structures have shown noticeable intracellular in vitro anti-tubercular activity against infected murine macrophages , suggesting potential antimicrobial effects.
Biological Activity
Benzyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
This compound is characterized by a benzyl group linked to a tetrahydropyrazolo-pyridine structure. This unique configuration allows it to interact with various biological targets, making it a candidate for pharmaceutical applications.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The tetrahydropyrazolo[1,5-a]pyridine moiety is known for its ability to inhibit certain kinases and enzymes involved in cancer progression and inflammatory responses. For instance, pyrazole derivatives have demonstrated significant inhibitory effects on BRAF(V600E), EGFR, and Aurora-A kinase pathways .
Biological Activities
-
Antitumor Activity :
- Research indicates that pyrazole derivatives exhibit significant antitumor properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. A study involving pyrazoles demonstrated enhanced cytotoxicity when combined with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231) .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the benzyl and tetrahydropyrazolo groups can significantly influence the biological activity of the compound. For example:
Modification | Effect on Activity |
---|---|
Substitution on benzyl group | Alters binding affinity to target enzymes |
Variation in tetrahydropyrazolo | Affects potency against cancer cell lines |
Presence of additional functional groups | Enhances solubility and bioavailability |
Case Studies
- Cytotoxicity Study :
- Combination Therapy :
Properties
IUPAC Name |
benzyl N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(21-12-13-6-2-1-3-7-13)17-10-14-11-18-19-9-5-4-8-15(14)19/h1-3,6-7,11H,4-5,8-10,12H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEXWPKFRDLHDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)OCC3=CC=CC=C3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.